U-74389G

Description

BenchChem offers high-quality U-74389G suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about U-74389G including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

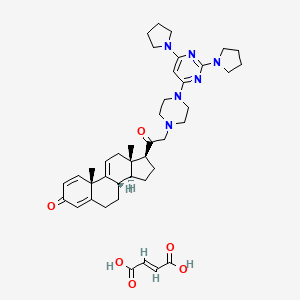

Molecular Formula |

C41H54N6O6 |

|---|---|

Molecular Weight |

726.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t28-,29-,31+,36-,37-;/m0./s1 |

InChI Key |

ABCSSKWSUJMJCP-YMDOWUFJSA-N |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

U-74389G: A Technical Guide to its Mechanism of Action in Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid of the lazaroid class of compounds, has demonstrated significant potential as a potent inhibitor of lipid peroxidation. This technical guide delineates the core mechanisms through which U-74389G exerts its protective effects against oxidative damage. By scavenging lipid peroxyl radicals, modulating key enzymes in the arachidonic acid cascade, and restoring the activity of endogenous antioxidant enzymes, U-74389G presents a multifaceted approach to mitigating the deleterious effects of lipid peroxidation, a key pathological process in various diseases. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids, which leads to cellular membrane damage and the formation of cytotoxic byproducts.[1] This process is implicated in the pathophysiology of a wide range of conditions, including neurodegenerative diseases, traumatic brain injury, ischemia-reperfusion injury, and atherosclerosis. U-74389G has emerged as a promising therapeutic agent due to its potent antioxidant properties that specifically target and inhibit lipid peroxidation.[2] This guide will provide an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of U-74389G.

Core Mechanism of Action in Lipid Peroxidation

U-74389G's primary mechanism of action is its ability to inhibit lipid peroxidation through a combination of direct radical scavenging and modulation of enzymatic pathways.

Direct Antioxidant Activity

U-74389G is a potent antioxidant that can directly scavenge lipid peroxyl radicals, thereby terminating the propagation phase of lipid peroxidation.[3] This action is attributed to the 21-amino moiety of the steroid structure. Furthermore, it has been shown to reduce the disappearance of α-tocopherol (Vitamin E), an endogenous antioxidant, suggesting a sparing effect that helps maintain the cell's natural antioxidant capacity.[3]

Inhibition of the Arachidonic Acid Cascade

A crucial aspect of U-74389G's mechanism is its interference with the arachidonic acid cascade, a major pathway leading to the generation of pro-inflammatory lipid mediators and reactive oxygen species. U-74389G has been shown to inhibit the 5-lipoxygenase (5-LOX) pathway, leading to a reduction in the synthesis of leukotrienes, such as leukotriene B4 (LTB4).[4] Leukotrienes are potent mediators of inflammation and can contribute to oxidative stress. By inhibiting their production, U-74389G attenuates the inflammatory response and its associated oxidative damage.

Restoration of Endogenous Antioxidant Enzymes

In addition to its direct antioxidant effects, U-74389G has been observed to restore the activity of key endogenous antioxidant enzymes that are often depleted during oxidative stress. Studies have shown that treatment with U-74389G can lead to the partial restoration of superoxide dismutase (SOD) and glutathione reductase activities.[2] SOD is responsible for dismutating the superoxide radical, while glutathione reductase is crucial for maintaining a high ratio of reduced to oxidized glutathione, a critical cellular antioxidant.

Quantitative Data

The efficacy of U-74389G in inhibiting lipid peroxidation and related processes has been quantified in various experimental models. The following tables summarize key quantitative findings.

| Parameter | Experimental Model | U-74389G Concentration | Result | Reference |

| α-Tocopherol Disappearance | LDL peroxidation induced by γ-radiolysis | 20 µM | ~47% reduction | [3] |

| Leukotriene B4 (LTB4) Generation | Human neutrophils stimulated with A23187 | 15 µM (U-74389F) | Significant decrease from 60.6 to 47.7 ng | [4] |

| Malondialdehyde (MDA) | Focal cerebral ischemia and reperfusion in rats | Pre- and post-ischemia | Reduced concentrations | [2] |

| Superoxide Dismutase (SOD) | Focal cerebral ischemia and reperfusion in rats | Pre- and post-ischemia | Partially restored activity | [2] |

| Glutathione (GSH) | Focal cerebral ischemia and reperfusion in rats | Pre- and post-ischemia | Partially restored concentrations | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of U-74389G.

Ischemia-Reperfusion Injury Model in Rats

This protocol is designed to induce focal cerebral ischemia to study the neuroprotective effects of U-74389G.

Materials:

-

Male Sprague-Dawley rats (280-310 g)

-

Anesthetic (e.g., chloral hydrate)

-

Surgical instruments

-

4-0 monofilament nylon suture

-

U-74389G solution

-

Saline (vehicle control)

Procedure:

-

Anesthetize the rat.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

-

After the desired period of ischemia (e.g., 2 hours), withdraw the suture to allow reperfusion.

-

Administer U-74389G (e.g., via intraperitoneal injection) at a predetermined time point (e.g., before ischemia or at the onset of reperfusion). A vehicle control group should receive saline.

-

After a set reperfusion period (e.g., 24 hours), sacrifice the animals and collect brain tissue for analysis.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation, in brain tissue homogenates.

Materials:

-

Brain tissue homogenate

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Procedure:

-

Prepare brain tissue homogenates in a suitable buffer (e.g., potassium phosphate buffer).

-

To a sample of the homogenate, add TCA to precipitate proteins. BHT can be added to prevent further oxidation during the assay.

-

Centrifuge the mixture to pellet the precipitated protein.

-

To the supernatant, add the TBA solution.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.

-

Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.

-

Calculate the concentration of MDA using a standard curve prepared with a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

-

Express the results as nmol of MDA per mg of protein.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action of U-74389G.

Caption: U-74389G inhibits lipid peroxidation by scavenging lipid peroxyl radicals.

Caption: U-74389G inhibits the 5-lipoxygenase pathway of the arachidonic acid cascade.

Caption: Experimental workflow for evaluating U-74389G in an ischemia-reperfusion model.

Conclusion

U-74389G demonstrates a robust and multi-pronged mechanism of action against lipid peroxidation. Its ability to directly scavenge harmful lipid peroxyl radicals, inhibit the pro-inflammatory 5-lipoxygenase pathway, and support the endogenous antioxidant defense system makes it a compelling candidate for therapeutic intervention in diseases characterized by oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising neuroprotective and anti-inflammatory agent. Future investigations should focus on elucidating the precise molecular interactions of U-74389G with its enzymatic targets and further characterizing its efficacy in preclinical and clinical settings.

References

- 1. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

U-74389G (PNU-74389G Maleate): A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid of the lazaroid class of compounds, has demonstrated significant promise as a potent antioxidant agent. This technical guide provides an in-depth overview of the core antioxidant properties of U-74389G, with a focus on its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental methodologies and relevant signaling pathways are presented to facilitate further research and development in the fields of neuroprotection and diseases associated with oxidative stress.

Introduction

U-74389G, also known as PNU-74389G maleate, is a synthetic aminosteroid designed to inhibit iron-dependent lipid peroxidation and scavenge free radicals. Unlike corticosteroids, U-74389G lacks glucocorticoid activity, thereby avoiding associated side effects. Its lipophilic nature allows for effective penetration of cellular membranes, where it exerts its protective effects against oxidative damage. This document synthesizes the available technical data on U-74389G, providing a valuable resource for the scientific community.

Core Antioxidant Mechanism of Action

The primary antioxidant mechanism of U-74389G is the inhibition of lipid peroxidation, a chain reaction of oxidative degradation of lipids. This process is particularly detrimental to cell membranes, leading to increased permeability and eventual cell death. U-74389G effectively terminates this chain reaction by scavenging lipid peroxyl radicals. Its action is particularly effective against iron-dependent lipid peroxidation, a key process in secondary damage following ischemic events.

Quantitative Data on Antioxidant Efficacy

The antioxidant effects of U-74389G have been quantified in various preclinical models. The following tables summarize the key findings on its impact on biomarkers of oxidative stress.

| Biomarker | Model | Treatment Protocol | Key Findings | Reference(s) |

| Malondialdehyde (MDA) | Rat heart ischemia-reperfusion | Not specified | Significantly lower MDA concentrations in the U-74389G treated group compared to untreated. | [1] |

| Thiobarbituric Acid Reactive Substances (TBARS) | LDL oxidation induced by free radicals | 20 µM U-74389G | Reduced formation of TBARS. | [2] |

| Superoxide Dismutase (SOD) | Rat focal cerebral ischemia and reperfusion | U-74389G administration before ischemia or before reperfusion | Partially restored SOD activity. | [3] |

| Glutathione (GSH) | Rat focal cerebral ischemia and reperfusion | U-74389G administration before ischemia or before reperfusion | Partially restored GSH concentrations. | [3] |

| α-tocopherol (Vitamin E) | LDL oxidation induced by free radicals | 20 µM U-74389G | Reduced α-tocopherol disappearance by approximately 47%. | [2] |

| Creatinine | Rat ischemia-reperfusion injury | 10 mg/kg U-74389G | Significantly decreased predicted creatinine levels by 21.02 ± 5.06%. | [4][5] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to evaluate the antioxidant properties of U-74389G.

In Vivo Ischemia-Reperfusion Injury Model in Rats

This model is widely used to simulate conditions of stroke and other ischemic events and to assess the protective effects of therapeutic agents.

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Anesthesia: Anesthesia is induced, often with a combination of ketamine and xylazine.

-

Ischemia Induction:

-

Renal Ischemia: The inferior aorta is clamped above the renal arteries for a specified duration, typically 45 minutes[4].

-

Cerebral Ischemia: Focal cerebral ischemia is induced by methods such as suturing to occlude the middle cerebral artery[3].

-

Cardiac Ischemia: Hearts are excised, arrested with a cardioplegic solution (e.g., St. Thomas solution), and stored in cold saline for a period (e.g., 2 hours) before transplantation and reperfusion[1][6].

-

-

U-74389G Administration: U-74389G is typically administered intravenously at a specific dose (e.g., 10 mg/kg) at the onset of reperfusion[4]. In some studies, administration occurs before the ischemic event[3].

-

Reperfusion: The clamp is removed, or the transplanted heart is reconnected to circulation, allowing blood flow to be restored for a defined period (e.g., 60 or 120 minutes)[4].

-

Outcome Measures: Following the reperfusion period, blood and tissue samples are collected for biochemical analysis (e.g., MDA, SOD, GSH, creatinine levels) and histological examination.

In Vitro LDL Oxidation Assay

This assay assesses the ability of a compound to protect low-density lipoproteins (LDL) from oxidative damage, a key event in the pathogenesis of atherosclerosis.

-

LDL Preparation: LDL is isolated from human plasma.

-

Oxidation Induction: Oxidation is initiated using a free radical generating system. One described method uses water gamma-radiolysis to generate hydroxyl (.OH) and superoxide (O2-.) radicals[2]. Another common method involves incubation with copper sulfate (CuSO4)[7].

-

U-74389G Treatment: U-74389G is added to the LDL solution at various concentrations to assess its protective effects in a concentration-dependent manner[2].

-

Measurement of Oxidation:

-

Conjugated Diene Formation: The formation of conjugated dienes is monitored spectrophotometrically, often by measuring the increase in absorbance at 234 nm. The length of the lag phase before rapid oxidation begins is a key parameter[2].

-

TBARS Assay: Thiobarbituric acid reactive substances (TBARS) are measured as an index of lipid peroxidation. This involves reacting the oxidized LDL with thiobarbituric acid (TBA) and measuring the absorbance of the resulting colored product at 532 nm[2][7][8].

-

-

Additional Measures: The disappearance of endogenous antioxidants like α-tocopherol can also be quantified to assess the protective effect of the test compound[2].

Malondialdehyde (MDA) / Thiobarbituric Acid Reactive Substances (TBARS) Assay

This is a widely used method to measure lipid peroxidation.

-

Sample Preparation: Tissue samples are homogenized in a suitable buffer. Plasma or serum can also be used.

-

Reaction: The sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: The mixture is heated (e.g., at 60°C or 95°C) for a specific time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.

-

Measurement: After cooling and centrifugation, the absorbance of the supernatant is measured at 532 nm.

-

Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Signaling Pathways in Neuroprotection

The neuroprotective effects of antioxidants like U-74389G are mediated through the modulation of complex intracellular signaling pathways. Below are diagrams of key pathways implicated in the cellular response to oxidative stress.

Conclusion

U-74389G is a well-characterized antioxidant with a primary mechanism of inhibiting iron-dependent lipid peroxidation. The quantitative data from numerous preclinical studies robustly support its efficacy in mitigating oxidative stress in various disease models, particularly those involving ischemia-reperfusion injury. The provided experimental protocols offer a foundation for further investigation into its therapeutic potential. The modulation of key signaling pathways such as Nrf2-ARE, NF-κB, and PI3K/Akt is likely central to its protective effects. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to the development of novel antioxidant therapies.

References

- 1. Protection of rat heart from ischaemia-reperfusion injury by the 21-aminosteroid U-74389G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 21-aminosteroid U-74389G inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. U-74389G suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of the Antioxidant Drug “U-74389G” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of the Antioxidant Drug "U-74389G" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

- 7. researchgate.net [researchgate.net]

- 8. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of U-74389G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a 21-aminosteroid also known as a "lazaroid," is a potent inhibitor of iron-dependent lipid peroxidation. It represents a class of compounds developed to mitigate the cellular damage caused by oxidative stress, particularly in the context of central nervous system (CNS) injuries such as traumatic brain injury and stroke. The therapeutic potential of U-74389G and its analogs is intrinsically linked to their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME), and ultimately their bioavailability at the target site. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of U-74389G, drawing from available preclinical studies. Due to the limited publicly available pharmacokinetic data specifically for U-74389G, data from its close structural analog, tirilazad mesylate (U-74006F), is also included to provide a broader understanding of the pharmacokinetic properties of this class of compounds.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its concentration in the body over time and are crucial for establishing safe and effective dosing regimens. The following sections detail the available information on the absorption, distribution, metabolism, and excretion of U-74389G and its analogs.

Absorption

Limited information is available regarding the oral bioavailability of U-74389G. Preclinical studies have often utilized intravenous (IV) administration to ensure complete systemic exposure when investigating its pharmacodynamic effects. Studies on analogous compounds suggest that oral bioavailability can be a challenge for 21-aminosteroids.

Distribution

Metabolism

The metabolism of 21-aminosteroids has been investigated, with studies on tirilazad mesylate identifying active reduced metabolites, U-89678 and U-87999.[1] It is plausible that U-74389G undergoes similar metabolic pathways. The liver is expected to be the primary site of metabolism for these compounds.

Excretion

The routes and extent of excretion for U-74389G have not been extensively characterized. Generally, steroid-based compounds and their metabolites are eliminated from the body through both renal and fecal routes.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for the 21-aminosteroid, tirilazad mesylate, in healthy human subjects. This data provides an indication of the potential pharmacokinetic profile of U-74389G.

| Parameter | Value | Species | Administration Route | Dose | Source |

| Tirilazad Mesylate | |||||

| Half-life (t½) | ~80 hours (after final dose) | Human | Intravenous | 1.5, 3.0, or 4.0 mg/kg every 6 hours for 7 days | [1] |

| Clearance (CL) | No significant difference between dose groups | Human | Intravenous | 1.5, 3.0, or 4.0 mg/kg every 6 hours for 7 days | [1] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. This section outlines typical experimental protocols that could be employed for pharmacokinetic and bioavailability studies of U-74389G, based on standard practices and information from related studies.

Animal Models

Pharmacokinetic studies are typically conducted in various animal models to understand the ADME properties of a new chemical entity. Commonly used species include:

-

Rats: Sprague-Dawley or Wistar rats are frequently used for initial pharmacokinetic screening due to their well-characterized physiology and handling ease.

-

Swine: Pigs are used in some studies due to their physiological similarities to humans, particularly in terms of their cardiovascular and gastrointestinal systems.[2]

Administration of U-74389G

-

Intravenous (IV) Administration: For determining intrinsic pharmacokinetic parameters like clearance and volume of distribution, U-74389G is administered intravenously, typically as a bolus injection or a short infusion. A common dosage used in preclinical studies is 10 mg/kg.[2] The compound is usually dissolved in a suitable vehicle, such as a citrate buffer.

-

Oral (PO) Administration: To assess oral bioavailability, U-74389G is administered via oral gavage. The compound is often formulated as a suspension or solution in a vehicle appropriate for oral delivery.

Sample Collection

-

Blood Sampling: Following drug administration, serial blood samples are collected at predetermined time points. Blood is typically drawn from the jugular vein or tail vein in rats. Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.

Bioanalytical Method: LC-MS/MS for U-74389G Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in biological matrices.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used for the separation of small molecules. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate the analyte from other components.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent drug and its metabolites.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacokinetics of U-74389G.

Caption: ADME pathway of U-74389G.

Caption: Experimental workflow for a pharmacokinetic study.

Caption: Mechanism of action of U-74389G.

Conclusion

This technical guide has synthesized the available information on the pharmacokinetics and bioavailability of the 21-aminosteroid U-74389G. While specific quantitative data for U-74389G remains limited in the public domain, the information from its analog, tirilazad mesylate, provides valuable insights into the expected pharmacokinetic profile of this class of compounds. The outlined experimental protocols offer a framework for conducting future preclinical studies to thoroughly characterize the ADME properties of U-74389G. A comprehensive understanding of its pharmacokinetics is paramount for the successful clinical development of this promising neuroprotective agent. Further research is warranted to elucidate the complete pharmacokinetic profile, including oral bioavailability, metabolic pathways, and excretion routes of U-74389G, which will be critical for optimizing its therapeutic application.

References

U-74389G: A Technical Guide to Solubility and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of the 21-aminosteroid antioxidant, U-74389G (also known as PNU74389G maleate), and details its core mechanism of action. The data and protocols presented herein are intended to support researchers and professionals in the fields of drug discovery and development.

Solubility Profile of U-74389G

U-74389G is an antioxidant compound that demonstrates protective effects against ischemia/reperfusion injuries by scavenging free radicals.[1] Its solubility in common laboratory solvents is a critical parameter for the design and execution of in vitro and in vivo studies.

Quantitative Solubility Data

The following table summarizes the known solubility of U-74389G in key solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL |

| Ethanol | 25 mg/mL |

Data sourced from LKT Labs product information.[1]

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible results in experimental settings, standardized protocols for solubility assessment are essential. The following are detailed methodologies for determining the solubility of a compound like U-74389G.

Kinetic Solubility Assessment in Aqueous Buffer (Turbidimetric Method)

This method provides a rapid determination of a compound's solubility in an aqueous buffer, which is crucial for many biological assays.

Materials:

-

Test compound (e.g., U-74389G)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate

-

Multichannel pipette or automated liquid handler

-

Plate reader capable of measuring absorbance

Procedure:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

In a 96-well plate, add 198 µL of PBS to each well.

-

Add 2 µL of the 10 mM compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.

-

Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the absorbance (turbidity) of each well at a wavelength of 620 nm. A significant increase in absorbance indicates precipitation and poor kinetic solubility.

Equilibrium Solubility Assessment (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

Test compound (solid)

-

Solvent of interest (e.g., DMSO, Ethanol, Water)

-

Microcentrifuge tubes

-

Shaker or rotator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Calibrated analytical standard of the test compound

Procedure:

-

Add an excess amount of the solid test compound to a microcentrifuge tube.

-

Add a defined volume of the solvent (e.g., 1 mL).

-

Incubate the tube at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the excess solid.

-

Carefully collect the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by HPLC or LC-MS.

-

Quantify the concentration of the compound in the diluted sample by comparing its peak area to a calibration curve generated from the analytical standard.

-

Calculate the original solubility in the solvent by applying the dilution factor.

Core Mechanism of Action: Signaling Pathways and Experimental Workflows

U-74389G is a 21-aminosteroid, often referred to as a "lazaroid," that functions as a potent inhibitor of lipid peroxidation and a scavenger of reactive oxygen species (ROS).[2][3] This activity is central to its neuroprotective and cytoprotective effects observed in various models of oxidative stress, such as ischemia-reperfusion injury.

Inhibition of Lipid Peroxidation Signaling Pathway

The primary mechanism of U-74389G involves the interruption of the lipid peroxidation cascade, which is a key driver of cellular damage under conditions of oxidative stress.

References

- 1. U-74389G - LKT Labs [lktlabs.com]

- 2. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability and Half-Life of U-74389G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, also known as Tirilazad Mesylate, is a potent, non-glucosorticoid 21-aminosteroid that has been investigated for its neuroprotective effects, primarily attributed to its ability to inhibit lipid peroxidation and scavenge free radicals. Understanding the in vivo stability and pharmacokinetic profile of U-74389G is critical for its development and therapeutic application. This technical guide provides a comprehensive overview of the current knowledge on the in vivo stability and half-life of U-74389G, presenting key pharmacokinetic data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacokinetic Profile of U-74389G (Tirilazad Mesylate)

The pharmacokinetic properties of U-74389G have been primarily characterized in human studies, with some data available from preclinical animal models. The drug is known to be highly extracted by the liver.

Pharmacokinetic Parameters in Humans

Clinical studies in healthy male volunteers have provided significant insights into the half-life, clearance, and linearity of U-74389G's pharmacokinetics.

| Parameter | Single Dose (up to 2.0 mg/kg) | Multiple Doses (up to 16.0 mg/kg/day) | Subjects with Mild Liver Cirrhosis (2.0 mg/kg) |

| Half-life (t½) | ~3.7 hours[1] | ~35 - 80 hours[2] | - |

| Clearance (CL) | Approached liver blood flow[1] | Mean apparent clearance did not differ significantly among dose groups[2] | 12.7 L/h (approximately 2.1-fold lower than healthy volunteers)[3] |

| Area Under the Curve (AUC) | Increased linearly with dose[1] | Approximately linear over a dosage range of 1.0-16.0 mg/kg/day[2] | 18.6 µmol·h/L (higher than healthy volunteers)[3] |

| Maximum Concentration (Cmax) | Increased linearly with dose[1] | - | - |

Table 1: Summary of key pharmacokinetic parameters of U-74389G in humans.

Pharmacokinetic Profile in Preclinical Species

While comprehensive pharmacokinetic data in preclinical species is limited in the publicly available literature, studies in dogs have been conducted to assess the safety and efficacy of U-74389G.

| Species | Dose | Route of Administration | Observations |

| Dog | 6, 10, or 15 mg/kg | Intravenous | No significant hemodynamic changes were observed. The drug was administered to both donor and recipient dogs in a liver transplantation study[4][5]. |

Table 2: Summary of U-74389G administration in dogs.

Mechanism of Action: Inhibition of Lipid Peroxidation

U-74389G exerts its protective effects by interrupting the process of lipid peroxidation, a chain reaction of oxidative degradation of lipids. This process is initiated by reactive oxygen species (ROS), which are often generated under conditions of ischemia and reperfusion.

Signaling Pathway of Lipid Peroxidation and Inhibition by U-74389G

References

- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of tirilazad in healthy male subjects at doses above 6 mg/kg/day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tirilazad mesylate improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of U-74389G with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation, a critical process in secondary neuronal injury following ischemia and trauma. This technical guide delineates the core mechanism of U-74389G's interaction with cellular membranes. It focuses on its role in mitigating oxidative damage, its physical effects on membrane properties, and its influence on cellular signaling cascades. This document provides a comprehensive overview of the experimental evidence, presenting quantitative data, detailed methodologies, and visual representations of the underlying molecular interactions and pathways to support further research and drug development efforts in the field of neuroprotection.

Introduction: The Role of Lipid Peroxidation in Cellular Injury

Cellular membranes are fundamental to cellular function, maintaining structural integrity and regulating a myriad of physiological processes. The polyunsaturated fatty acid (PUFA) components of membrane phospholipids are particularly vulnerable to attack by reactive oxygen species (ROS), leading to a chain reaction known as lipid peroxidation. This process degrades membrane lipids, leading to the formation of cytotoxic byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), and ultimately compromising membrane integrity and function.

In the context of central nervous system (CNS) injury, such as traumatic brain injury (TBI) and cerebral ischemia, the initial insult is followed by a secondary injury cascade characterized by a massive increase in ROS production and subsequent lipid peroxidation. This secondary damage is a major contributor to neuronal cell death and functional deficits.

U-74389G, a member of the lazaroid family of 21-aminosteroids, was developed to specifically target and inhibit lipid peroxidation, thereby offering a therapeutic window to mitigate secondary neuronal damage.

Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism of action of U-74389G is its ability to inhibit iron-dependent lipid peroxidation. It is believed to act as a potent antioxidant within the lipid bilayer of cellular membranes. The proposed mechanism involves two key actions:

-

Scavenging of Lipid Peroxyl Radicals: U-74389G can donate a hydrogen atom to lipid peroxyl radicals (LOO•), thereby terminating the lipid peroxidation chain reaction. This action is similar to that of the endogenous antioxidant vitamin E (α-tocopherol).

-

Membrane Stabilization: Lazaroids like U-74389G are lipophilic and readily partition into cellular membranes. Their presence within the lipid bilayer is thought to decrease membrane fluidity, which can physically hinder the propagation of lipid peroxidation by restricting the movement of lipid radicals.

The following diagram illustrates the proposed mechanism of U-74389G in inhibiting lipid peroxidation.

Quantitative Analysis of Lipid Peroxidation Inhibition

The efficacy of U-74389G in inhibiting lipid peroxidation has been quantified in various experimental models. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation.

| Compound | Experimental Model | Concentration | Effect on Lipid Peroxidation | Reference |

| U-74389G | LDL peroxidation | 20 µM | ~47% reduction in α-tocopherol disappearance | [1] |

| Tirilazad (U-74006F) | Rat brain homogenate | Dose-dependent | Reduction in MDA levels | N/A |

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is a generalized method for determining MDA levels in brain tissue homogenates.

Materials:

-

Brain tissue

-

Phosphate buffered saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT)

-

Malondialdehyde (MDA) standard

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize brain tissue in ice-cold PBS containing BHT to prevent auto-oxidation during the procedure.

-

Protein Precipitation: Add TCA solution to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.

-

Color Reaction: Mix the supernatant with TBA solution and incubate at 95°C for 30 minutes. This reaction forms a pink-colored MDA-TBA adduct.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.

The following workflow diagram illustrates the key steps of the TBARS assay.

Interaction with the Cellular Membrane: Effects on Fluidity

The lipophilic nature of U-74389G allows it to readily intercalate into the lipid bilayer of cellular membranes. This interaction is thought to have a stabilizing effect on the membrane, which contributes to its neuroprotective properties. One key parameter that reflects the physical state of the membrane is its fluidity.

Membrane fluidity can be assessed using fluorescence polarization (or anisotropy) techniques. These methods utilize fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), that embed within the hydrophobic core of the membrane. The rotational motion of these probes is sensitive to the viscosity of their microenvironment. A decrease in membrane fluidity (i.e., increased viscosity) will restrict the probe's rotation, leading to a higher fluorescence polarization value.

Studies on lazaroids have suggested that they decrease membrane fluidity. This effect is thought to contribute to their antioxidant activity by physically hindering the propagation of lipid peroxidation chain reactions within the membrane.

| Compound | Experimental Model | Effect on Membrane Fluidity | Method | Reference |

| Lazaroids (general) | Artificial lipid membranes | Decreased fluidity | Fluorescence Polarization | N/A |

Experimental Protocols

Fluorescence Polarization Assay for Membrane Fluidity

This protocol provides a general framework for measuring membrane fluidity using the fluorescent probe DPH.

Materials:

-

Isolated cell membranes or liposomes

-

1,6-diphenyl-1,3,5-hexatriene (DPH)

-

Buffer solution (e.g., PBS)

-

Fluorometer with polarization capabilities

Procedure:

-

Probe Incubation: Incubate the membrane preparation with a solution of DPH in the dark to allow the probe to incorporate into the lipid bilayer.

-

Fluorescence Measurement: Excite the DPH-labeled membranes with vertically polarized light (typically around 360 nm) and measure the intensity of the emitted fluorescence in both the vertical (Iparallel) and horizontal (Iperpendicular) planes (typically around 430 nm).

-

Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (Iparallel - G * Iperpendicular) / (Iparallel + 2 * G * Iperpendicular) where G is the grating factor, an instrument-specific correction factor.

-

Data Interpretation: An increase in the calculated anisotropy value corresponds to a decrease in membrane fluidity.

The workflow for a fluorescence polarization experiment is depicted below.

Interaction with Membrane Proteins and Signaling Pathways

The interaction of U-74389G with the lipid bilayer can indirectly influence the function of membrane-associated proteins and signaling pathways. By preserving membrane integrity and preventing the accumulation of cytotoxic lipid peroxidation products, U-74389G can help maintain the proper function of ion channels, receptors, and enzymes embedded within the membrane.

While direct interactions of U-74389G with specific membrane proteins have not been extensively characterized, its neuroprotective effects are likely mediated, in part, by the modulation of downstream signaling pathways involved in cell survival and apoptosis. For example, by preventing oxidative stress, U-74389G may indirectly inhibit the activation of pro-apoptotic pathways such as the c-Jun N-terminal kinase (JNK) pathway and promote the activity of pro-survival pathways like the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Further research is needed to elucidate the specific signaling cascades that are directly or indirectly modulated by U-74389G. The diagram below presents a hypothetical model of how U-74389G might influence key neuroprotective signaling pathways.

Conclusion and Future Directions

U-74389G demonstrates significant potential as a neuroprotective agent through its potent inhibition of lipid peroxidation. Its interaction with cellular membranes, leading to both radical scavenging and membrane stabilization, is central to its mechanism of action. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the precise molecular interactions and signaling events modulated by this compound.

Future research should focus on:

-

Obtaining detailed quantitative data on the dose-dependent effects of U-74389G on lipid peroxidation and membrane fluidity in various cell types and experimental models.

-

Identifying specific membrane protein targets of U-74389G and characterizing the functional consequences of these interactions.

-

Elucidating the precise signaling pathways that are modulated by U-74389G to mediate its neuroprotective effects.

A deeper understanding of these aspects will be crucial for the optimization of lazaroid-based therapies for the treatment of acute CNS injuries.

References

Methodological & Application

Application Notes and Protocols for U-74389G in Rat Models of Stroke

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of U-74389G, a lazaroid antioxidant, in preclinical rat models of stroke. The information compiled from various studies aims to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.

Introduction

U-74389G is a 21-aminosteroid, part of the lazaroid family of compounds, known for its potent antioxidant properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a critical process in the pathophysiology of cerebral ischemia-reperfusion injury.[1][2] By mitigating oxidative stress, U-74389G has been investigated for its potential to reduce neuronal damage and improve outcomes following a stroke. These notes will detail the dosages, experimental protocols, and known mechanisms of action for U-74389G in rat stroke models.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of U-74389G and the related lazaroid, Tirilazad, in rat models of ischemia.

Table 1: U-74389G Dosage and Effects in Rat Ischemia Models

| Ischemia Model | Rat Strain | U-74389G Dosage | Route of Administration | Timing of Administration | Key Findings | Reference |

| Focal Cerebral Ischemia & Reperfusion | Sprague-Dawley | Not Specified | Not Specified | Before ischemia or before reperfusion | Reduced lipid peroxidation and apoptosis. Administration before ischemia was more effective. | [3] |

| Post-Ischemic Reperfusion Injury | Not Specified | 5 mg/kg (two doses) | Intraperitoneal | 10 min prior to ischemia and at the beginning of reperfusion | Lowered cerebral edema and neuronal necrosis; protected the blood-brain barrier. | [4][5] |

| Transient Global Ischemia | Not Specified | 6 or 18 mg/kg (single dose) | Intraperitoneal | 5 min after resuscitation | Maintained the structural integrity of the hippocampus. | [6] |

| Ischemia-Reperfusion Injury | Wistar Albino | 10 mg/kg | Intravenous | At the time of reperfusion | Significantly decreased predicted creatinine levels. | [2] |

Table 2: Tirilazad (a related lazaroid) Dosage and Effects in Rat Stroke Models

| Ischemia Model | Rat Strain | Tirilazad Dosage | Route of Administration | Timing of Administration | Key Findings | Reference |

| Transient Focal Ischemia (2h MCAO) | Wistar & Spontaneously Hypertensive | 10 mg/kg | Intraperitoneal | Pre-treatment, with repeat doses at 4h and 10h post-reperfusion | Reduced cortical infarct volume by 40% in Wistar and 23% in spontaneously hypertensive rats. | [7] |

| Permanent Focal Ischemia (MCAO) | Spontaneously Hypertensive | 10 mg/kg | Intraperitoneal or Intravenous | Pre-treatment or post-treatment | Did not reduce infarction. | [7] |

| Permanent Focal Ischemia (MCAO) | Sprague-Dawley | 3 mg/kg | Intravenous | 10 min and 3h after MCAO | No significant difference in infarct volume or neurological score. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of U-74389G or related compounds in rat models of stroke.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is the most common method for inducing focal cerebral ischemia in rats, mimicking human ischemic stroke.

Objective: To induce a reproducible focal ischemic stroke in the territory of the middle cerebral artery.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for neck dissection

-

4-0 monofilament nylon suture with a silicone-coated tip

-

Heating pad to maintain body temperature

-

Laser Doppler flowmeter (optional, to monitor cerebral blood flow)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the right (or left) common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding tissues.

-

Ligate the distal end of the ECA and place a temporary ligature on the CCA.

-

Make a small incision in the ECA.

-

Introduce the silicone-coated 4-0 nylon suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, if monitored, confirms successful occlusion.

-

For transient MCAO, the suture is left in place for a specific duration (e.g., 60, 90, or 120 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.

-

Close the incision and allow the rat to recover from anesthesia.

U-74389G Administration Protocol

Objective: To administer U-74389G to assess its neuroprotective effects.

Materials:

-

U-74389G

-

Vehicle for dissolving U-74389G (e.g., sterile saline)

-

Syringes and needles for administration

Procedure (based on available literature for lazaroids):

-

Dosage Preparation: Dissolve U-74389G in the appropriate vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 300g rat, 3 mg of U-74389G would be administered).

-

Route of Administration: The most common routes are intravenous (IV) or intraperitoneal (IP).

-

Timing of Administration:

-

Pre-treatment: Administer U-74389G at a specific time point before the induction of ischemia (e.g., 10 minutes prior to MCAO).[5]

-

Post-treatment: Administer U-74389G at a specific time point after the onset of ischemia or at the beginning of reperfusion.[2][6]

-

Multiple Dosing: In some protocols, repeated doses may be administered at various intervals post-insult.[7]

-

Assessment of Outcomes

3.3.1. Infarct Volume Measurement

Objective: To quantify the extent of brain injury.

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

-

Brain matrix for slicing

-

Image analysis software

Procedure:

-

At a predetermined time point after MCAO (e.g., 24 hours, 72 hours), euthanize the rat and perfuse the brain with saline.

-

Carefully remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.

-

Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 15-30 minutes.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and use image analysis software to calculate the infarct volume, often expressed as a percentage of the total brain volume or the contralateral hemisphere to correct for edema.

3.3.2. Neurological Deficit Scoring

Objective: To assess the functional impairment resulting from the stroke.

Procedure: A variety of scoring systems can be used to evaluate neurological function. A common example is a multi-point scale that assesses various aspects of motor and sensory function. An example of a neurological scoring system is provided below:

-

0: No neurological deficit.

-

1: Failure to extend the contralateral forepaw fully.

-

2: Circling to the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous walking with a depressed level of consciousness.

-

5: Death.

Neurological assessments should be performed at regular intervals post-MCAO (e.g., 24 hours, 3 days, 7 days) by an observer blinded to the experimental groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of U-74389G in Neuroprotection

U-74389G's primary neuroprotective effect stems from its ability to inhibit lipid peroxidation. The following diagram illustrates the proposed cascade of events following cerebral ischemia and how U-74389G intervenes.

Caption: Proposed mechanism of U-74389G neuroprotection in ischemic stroke.

Experimental Workflow for Evaluating U-74389G in a Rat MCAO Model

The following diagram outlines a typical experimental workflow for assessing the efficacy of U-74389G.

Caption: Experimental workflow for U-74389G evaluation in a rat MCAO model.

Conclusion

U-74389G has demonstrated neuroprotective effects in various models of ischemia by inhibiting lipid peroxidation. The available data suggests that a dosage of around 5-10 mg/kg administered either shortly before or at the onset of reperfusion may be effective in reducing secondary brain injury. However, there is a need for more comprehensive studies specifically in the rat MCAO model to establish a definitive optimal dosage and to quantify its effects on infarct volume and long-term neurological outcomes. The protocols and data presented in these notes should serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of U-74389G for ischemic stroke.

References

- 1. rjn.com.ro [rjn.com.ro]

- 2. The Effect of the Antioxidant Drug “U-74389G” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. U-74389G suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lazaroid U-74389G attenuates edema in rat brain subjected to post-ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Post-ischemic treatment with a lazaroid (U74389G) prevents transient global ischemic damage in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Effect of tirilazad mesylate given after permanent middle cerebral artery occlusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for U-74389G Administration in Ischemia-Reperfusion Injury

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of U-74389G, a 21-aminosteroid (lazaroid), in preclinical models of ischemia-reperfusion (I/R) injury. The protocols detailed below are based on findings from various research studies and are intended to serve as a guide for investigating the therapeutic potential of this compound.

U-74389G is a potent inhibitor of lipid peroxidation and has demonstrated significant neuroprotective and cytoprotective effects in a range of I/R models.[1][2] Its primary mechanism of action involves scavenging free radicals and reducing oxidative stress, which are key mediators of tissue damage following the restoration of blood flow to ischemic tissue. Additionally, U-74389G has been shown to possess anti-apoptotic properties.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of U-74389G in different ischemia-reperfusion models.

Table 1: Effects of U-74389G on Biochemical Markers of Oxidative Stress

| Animal Model | Tissue | Ischemia/Reperfusion Time | U-74389G Dose & Timing | Malondialdehyde (MDA) Levels | Superoxide Dismutase (SOD) Activity | Glutathione (GSH) Levels | Reference |

| Rat | Brain (Cortex & Striatum) | 2h / 24h | 3 mg/kg i.v. (before ischemia) | Reduced | Partially Restored | Partially Restored | [1] |

| Rat | Brain (Cortex & Striatum) | 2h / 24h | 3 mg/kg i.v. (before reperfusion) | Reduced | Partially Restored | Partially Restored | [1] |

| Rat | Myocardium | 30 min / 2h | 15 mg/kg & 30 mg/kg i.v. (at reperfusion) | Reduced | - | - | [3] |

| Pig | Liver | 30 min / 120 min | 10 mg/kg intraportal | Significantly Lower | - | - | |

| Swine | Latissimus Dorsi Flap | - | 10 mg/kg | Significantly Decreased | - | - | [4] |

Table 2: Effects of U-74389G on Tissue Injury and Functional Outcome

| Animal Model | Tissue | Ischemia/Reperfusion Time | U-74389G Dose & Timing | Infarct Size / Lesion Volume | Neurological/Functional Outcome | Apoptotic Cell Count | Reference |

| Rat | Brain | 120 min / 2h | Infusion after 45 min of ischemia | Reduced by ~60% | - | - | [5] |

| Rat | Myocardium | 30 min / 2h | 15 mg/kg & 30 mg/kg i.v. (at reperfusion) | Reduced Necrotic Area | Improved Survival Rate | - | [3] |

| Rat | Brain | 2h / 24h | 3 mg/kg i.v. (before ischemia or reperfusion) | - | - | Significantly Reduced | [1] |

| Rat | Hippocampus | Transient global ischemia / 7 days | 6 or 18 mg/kg i.p. (5 min after resuscitation) | Maintained Structural Integrity | - | Rare Pyknotic Cells | [6] |

Table 3: Effects of U-74389G on Renal Function Markers

| Animal Model | Ischemia/Reperfusion Time | U-74389G Dose & Timing | Serum Creatinine Levels | Reference |

| Rat | 45 min / 60 min | 10 mg/kg i.v. (at reperfusion) | Significantly Decreased | [7][8] |

| Rat | 45 min / 120 min | 10 mg/kg i.v. (at reperfusion) | Significantly Decreased | [7][8] |

Experimental Protocols

Protocol 1: Administration of U-74389G in a Rat Model of Focal Cerebral Ischemia-Reperfusion

This protocol is adapted from studies investigating the neuroprotective effects of U-74389G in a rat model of stroke.[1][9]

1. Animal Model:

-

Species: Male Sprague-Dawley or Wistar rats (280-320 g).

-

Anesthesia: Anesthetize with isoflurane (1.5-2.0%) in a mixture of 70% N₂O and 30% O₂. Maintain body temperature at 37°C using a heating pad.

2. Ischemia Induction (Middle Cerebral Artery Occlusion - MCAO):

-

Perform a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

-

Confirm occlusion by monitoring cerebral blood flow. The duration of ischemia is typically 2 hours.[1]

3. U-74389G Administration:

-

Preparation of U-74389G Solution: Dissolve U-74389G in a suitable vehicle, such as a citric acid buffer.

-

Dosage and Route:

-

Control Group: Administer an equal volume of the vehicle.

4. Reperfusion:

-

After the ischemic period (e.g., 2 hours), carefully withdraw the nylon suture to restore blood flow to the MCA territory.

-

Suture the incision and allow the animal to recover from anesthesia.

5. Outcome Assessment:

-

Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-reperfusion using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement: At 24 or 48 hours, euthanize the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Biochemical Analysis: Homogenize brain tissue to measure levels of MDA, SOD, and GSH to assess oxidative stress.[1]

-

Histology and Apoptosis Staining: Perform histological staining (e.g., H&E) and TUNEL staining to assess tissue damage and apoptosis.[1]

Protocol 2: Administration of U-74389G in a Rat Model of Myocardial Ischemia-Reperfusion

This protocol is based on studies evaluating the cardioprotective effects of U-74389G.[3]

1. Animal Model:

-

Species: Male Wistar rats (250-300 g).

-

Anesthesia: Anesthetize with sodium pentobarbital (e.g., 50 mg/kg, i.p.). Ventilate the rats with a rodent ventilator.

2. Ischemia Induction (LAD Ligation):

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a silk suture.

-

Confirm ischemia by observing the paling of the ventricular wall and changes in the electrocardiogram (ECG). The duration of ischemia is typically 30 minutes.[3]

3. U-74389G Administration:

-

Dosage and Route: At the onset of reperfusion, administer U-74389G (e.g., 15 or 30 mg/kg) intravenously.[3]

-

Control Group: Administer an equal volume of the vehicle.

4. Reperfusion:

-

After the ischemic period, release the ligature to allow reperfusion for a specified duration (e.g., 2 hours).[3]

5. Outcome Assessment:

-

Infarct Size Measurement: At the end of the reperfusion period, re-ligate the LAD and infuse Evans blue dye to delineate the area at risk. Slice the heart and stain with TTC to measure the infarct size as a percentage of the area at risk.

-

Biochemical Analysis: Collect blood samples to measure plasma levels of lactate dehydrogenase (LDH) and malondialdehyde (MDA) as markers of cardiac injury and lipid peroxidation.[3]

-

Myeloperoxidase (MPO) Activity: Measure MPO activity in the myocardial tissue as an index of neutrophil infiltration.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of U-74389G in Ischemia-Reperfusion Injury

Caption: Protective mechanism of U-74389G in I/R injury.

Experimental Workflow for Evaluating U-74389G in a Cerebral Ischemia Model

Caption: Workflow for preclinical testing of U-74389G.

References

- 1. U-74389G suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 21-aminosteroid U-74389G inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection of ischemic and reperfused rat myocardium by the nonglucocorticoid 21-aminosteroid U-74389G, a new inhibitor of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beneficial Effect of U-74389 G and Sildenafil in An Experimental Model of Flap Ischemia/Reperfusion Injury in Swine. Histological and Biochemical Evaluation of the Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Post-ischemic treatment with a lazaroid (U74389G) prevents transient global ischemic damage in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of the Antioxidant Drug “U-74389G” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perfusion and diffusion-weighted MR imaging for in vivo evaluation of treatment with U74389G in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: U-74389G in a Rodent Model of Renal Ischemia-Reperfusion Injury

Audience: Researchers, scientists, and drug development professionals.

Introduction

Renal ischemia-reperfusion injury (IRI) is a significant cause of acute kidney injury (AKI), characterized by a complex pathophysiology involving oxidative stress, inflammation, and apoptosis. U-74389G, a 21-aminosteroid (lazaroid), is a potent antioxidant that inhibits lipid peroxidation and scavenges oxygen-free radicals.[1] These properties make it a compound of interest for mitigating the cellular damage associated with renal IRI. This document provides detailed application notes and experimental protocols for utilizing U-74389G in a rat model of renal ischemia-reperfusion injury.

Mechanism of Action

U-74389G is known to exert its protective effects through several mechanisms. It is a potent inhibitor of iron-dependent lipid peroxidation, a key process in cell membrane damage during reperfusion.[2] Additionally, U-74389G has been shown to stabilize cellular membranes, chelate iron, and scavenge oxygen-free radicals.[1] Its therapeutic potential also stems from its ability to inhibit the release of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and reduce the infiltration of neutrophils.[1]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of U-74389G on key biomarkers of renal injury in a rat model of ischemia-reperfusion.

Table 1: Effect of U-74389G on Renal Function Markers

| Treatment Group | Reperfusion Time | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Reference |

| Control (Ischemia-Reperfusion) | 60 min | 1.25 ± 0.15 | 85.3 ± 10.2 | [2] |

| U-74389G (10 mg/kg) | 60 min | 0.98 ± 0.12 | 65.7 ± 8.5 | [2] |

| Control (Ischemia-Reperfusion) | 120 min | 1.45 ± 0.20 | 95.8 ± 12.4 | [2] |

| U-74389G (10 mg/kg) | 120 min | 1.15 ± 0.18 | 75.4 ± 9.8 | [2] |

*Indicates a statistically significant decrease compared to the control group (p < 0.05).

Table 2: Effect of U-74389G on Markers of Oxidative Stress and Inflammation

| Treatment Group | Reperfusion Time | Malondialdehyde (MDA) (nmol/mg protein) | Tumor Necrosis Factor-alpha (TNF-α) (pg/mL) | Reference |

| Control (Ischemia-Reperfusion) | 60 min | 3.5 ± 0.4 | 150 ± 20 | [1] |

| U-74389G (10 mg/kg) | 60 min | 2.4 ± 0.3 | 110 ± 15 | [1] |

| Control (Ischemia-Reperfusion) | 120 min | 4.2 ± 0.5 | 180 ± 25 | [1] |

| U-74389G (10 mg/kg) | 120 min | 2.9 ± 0.4 | 130 ± 18 | [1] |

*Indicates a statistically significant decrease compared to the control group (p < 0.05).

Experimental Protocols

Animal Model and Ischemia-Reperfusion Surgery

This protocol describes a common method for inducing renal ischemia-reperfusion injury in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Heating pad to maintain body temperature

-

Surgical instruments (scalpel, forceps, microvascular clamps)

-

Suture material (e.g., 4-0 silk)

-

Sterile saline solution

Procedure:

-

Animal Preparation: Acclimatize rats to the laboratory environment for at least 7 days before the experiment.[1][2] Anesthetize the rat using an appropriate anesthetic agent. Shave the abdominal area and sterilize the surgical site with an antiseptic solution. Place the animal on a heating pad to maintain a constant body temperature of 37°C.

-

Surgical Procedure (Midline Laparotomy):

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Gently move the intestines to the side to visualize the renal pedicles.

-

Carefully dissect the renal arteries and veins.

-

Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for 45 minutes.[2]

-

-

U-74389G Administration:

-

Immediately before removing the clamps, administer U-74389G (10 mg/kg body weight) intravenously via the inferior vena cava.[2] For control groups, an equivalent volume of saline can be administered.

-

-

Reperfusion:

-

After the 45-minute ischemic period, remove the clamps to initiate reperfusion. Visually confirm the return of blood flow to the kidneys (the kidneys should regain their reddish color).

-

Close the abdominal incision in two layers using appropriate suture material.

-

-

Post-Operative Care:

Measurement of Serum Creatinine and Blood Urea Nitrogen (BUN)

Materials:

-

Blood collection tubes

-

Centrifuge

-

Commercial assay kits for creatinine and BUN

Procedure:

-

Blood Collection: At the designated time points, collect blood samples via cardiac puncture or from the abdominal aorta into appropriate collection tubes.

-

Serum Separation: Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

-

Biochemical Analysis: Measure the serum levels of creatinine and BUN using commercially available colorimetric assay kits according to the manufacturer's instructions.

Measurement of Malondialdehyde (MDA) in Kidney Tissue

Materials:

-

Kidney tissue homogenate

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize a known weight of kidney tissue in a suitable buffer (e.g., ice-cold potassium chloride solution).

-

MDA Reaction:

-

Add TCA to the homogenate to precipitate proteins. Centrifuge to pellet the precipitated protein.

-

Add TBA reagent to the supernatant.

-

Incubate the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to occur, forming a pink-colored product.

-

-

Spectrophotometric Measurement: After cooling, measure the absorbance of the pink-colored solution at 532 nm using a spectrophotometer. The concentration of MDA can be calculated using a standard curve prepared with a known concentration of MDA.

Measurement of TNF-α in Serum

Materials:

-

Rat TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Sample Preparation: Use the serum samples collected as described in protocol 2.

-

ELISA Assay: Perform the enzyme-linked immunosorbent assay (ELISA) for rat TNF-α according to the manufacturer's protocol provided with the commercial kit. This typically involves the following steps:

-

Addition of standards and samples to a microplate pre-coated with an anti-rat TNF-α antibody.

-

Incubation and washing steps.

-

Addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Further incubation and washing.

-

Addition of a substrate solution that reacts with the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance values to a standard curve generated with known concentrations of rat TNF-α.

Visualizations

Signaling Pathways in Renal Ischemia-Reperfusion Injury

Caption: Mechanism of U-74389G in Renal IRI.

Experimental Workflow

Caption: U-74389G Renal IRI Experimental Workflow.

References

U-74389G for Neuroprotection in Experimental Stroke: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of U-74389G, a potent 21-aminosteroid (lazaroid) antioxidant, as a neuroprotective agent in preclinical models of ischemic stroke. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

U-74389G has demonstrated significant efficacy in reducing key markers of ischemic brain injury, primarily through the inhibition of lipid peroxidation and apoptosis.[1][2] This document details the quantitative effects of U-74389G on various outcome measures, provides standardized experimental protocols for its in vivo evaluation, and visualizes its proposed mechanisms of action.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of U-74389G in experimental stroke.

Table 1: Effect of U-74389G on Infarct Volume

| Treatment Group | Dosage | Animal Model | Infarct Volume (% of hemisphere) | Reference |

| Control | Vehicle | Rat, permanent MCAO | 25.6 ± 6.5 | Dogan et al., 2006[3] |

| U-74389G | 3 mg/kg | Rat, permanent MCAO | 15.7 ± 5.7* | Dogan et al., 2006[3] |

*p<0.05 compared to control

Table 2: Effect of U-74389G on Biochemical Markers of Oxidative Stress

| Treatment Group | Analyte | Tissue | Measurement (units) | % Change vs. Control | Reference |

| Control | MDA | Rat Cortex & Striatum | - | - | Gong et al., 1998[2] |

| U-74389G (pre-ischemia) | MDA | Rat Cortex & Striatum | Reduced | Significant Reduction | Gong et al., 1998[2] |

| U-74389G (pre-reperfusion) | MDA | Rat Cortex & Striatum | Reduced | Significant Reduction | Gong et al., 1998[2] |

| Control | SOD | Rat Cortex & Striatum | - | - | Gong et al., 1998[2] |

| U-74389G (pre-ischemia) | SOD | Rat Cortex & Striatum | Partially Restored | - | Gong et al., 1998[2] |

| U-74389G (pre-reperfusion) | SOD | Rat Cortex & Striatum | Partially Restored | - | Gong et al., 1998[2] |

| Control | GSH | Rat Cortex & Striatum | - | - | Gong et al., 1998[2] |

| U-74389G (pre-ischemia) | GSH | Rat Cortex & Striatum | Partially Restored | - | Gong et al., 1998[2] |

| U-74389G (pre-reperfusion) | GSH | Rat Cortex & Striatum | Partially Restored | - | Gong et al., 1998[2] |

MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione

Table 3: Effect of U-74389G on Apoptosis

| Treatment Group | Method | Tissue | Observation | Reference |

| Control | TUNEL Staining | Rat Ischemic Brain | - | Gong et al., 1998[2] |

| U-74389G (pre-ischemia) | TUNEL Staining | Rat Ischemic Brain | Significantly reduced number of apoptotic cells (P < 0.01) | Gong et al., 1998[2] |

| U-74389G (pre-reperfusion) | TUNEL Staining | Rat Ischemic Brain | Significantly reduced number of apoptotic cells (P < 0.05) | Gong et al., 1998[2] |

Experimental Protocols

The following protocols are based on established methodologies for inducing experimental stroke and assessing neuroprotection.

Focal Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This is a widely used model to mimic human ischemic stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (280-310 g)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Heating pad to maintain body temperature

-

Surgical microscope

-

Micro-surgical instruments

-

4-0 nylon monofilament with a rounded tip

-

U-74389G solution

-

Vehicle control solution

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

A loose ligature is placed around the origin of the ECA.

-

Make a small incision in the CCA.

-

Introduce the 4-0 nylon monofilament through the incision into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

For transient ischemia, the filament is withdrawn after a defined period (e.g., 90 minutes) to allow reperfusion. For permanent ischemia, the filament is left in place.

-

Suture the incision.

Drug Administration

Regimen 1: Administration before Ischemia

-

Dissolve U-74389G in the appropriate vehicle.

-

Administer U-74389G (e.g., 3 mg/kg) intravenously or intraperitoneally at a specific time point before the induction of MCAO.

Regimen 2: Administration before Reperfusion

-

For transient ischemia models, administer U-74389G just before the withdrawal of the occluding filament.

Assessment of Neuroprotection

a) Infarct Volume Measurement:

-

At a predetermined time point after MCAO (e.g., 24 or 72 hours), euthanize the animal.

-

Remove the brain and slice it into coronal sections (e.g., 2 mm thick).

-

Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

-

Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and quantify the infarct area in each slice using image analysis software.

-

Calculate the total infarct volume as a percentage of the total hemispheric volume.

b) Biochemical Analysis of Oxidative Stress:

-

At the end of the experiment, harvest the brain tissue (cortex and striatum) from the ischemic hemisphere.

-

Homogenize the tissue and perform assays to measure:

-

Lipid Peroxidation: Malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.

-